N,N-Dimethyl-4-(triethylsilyl)aniline
Description
N,N-Dimethyl-4-(triethylsilyl)aniline is a substituted aniline derivative featuring a triethylsilyl group at the para position of the aromatic ring. This compound is synthesized via a two-step procedure: (1) nucleophilic addition to triethoxysilane derivatives and (2) reduction using lithium aluminium hydride (or deuteride for deuterated analogs, as in the case of N,N-dimethyl-4-(silyl-d3)aniline) . The triethylsilyl group imparts significant lipophilicity and steric bulk, influencing its chemical stability and reactivity. The compound is typically isolated as a colorless crystalline solid and serves as a precursor in deuteration reactions and organometallic syntheses .
Properties
Molecular Formula |
C14H25NSi |
|---|---|
Molecular Weight |
235.44 g/mol |
IUPAC Name |
N,N-dimethyl-4-triethylsilylaniline |
InChI |
InChI=1S/C14H25NSi/c1-6-16(7-2,8-3)14-11-9-13(10-12-14)15(4)5/h9-12H,6-8H2,1-5H3 |
InChI Key |
HAZGYNJFZJEYIS-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of N,N-Dimethyl-4-(triethylsilyl)aniline and Analogs
*Calculated based on molecular formula.
Substituent Effects on Physicochemical Properties
Steric and Electronic Effects :
- Solubility and Lipophilicity: Triethylsilyl derivatives are more lipophilic than trimethylsilyl analogs due to longer alkyl chains, making them suitable for non-polar reaction environments . Thiophene-containing analogs () show moderate solubility in organic solvents, influenced by the heterocycle’s polarity .
Optical and Electronic Properties
- Fluorescence : While pyrimidoindazole-based anilines () exhibit fluorescence quantum yields up to 0.068, silyl-substituted analogs lack reported fluorescence data. Triazole derivatives () show tunable emission based on substituent positioning .
- Solvatochromism : Ethynyl-linked pull-push analogs () demonstrate solvent-dependent spectral shifts (Stokes shifts up to 110 nm), whereas silyl groups likely induce weaker solvatochromic effects due to their electron-donating nature .
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